Trimethylsilylacetylene

Description

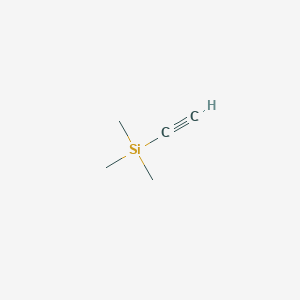

Structure

3D Structure

Properties

IUPAC Name |

ethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMFRHBXRUITQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30553-41-4 | |

| Record name | Silane, ethynyltrimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30553-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7061435 | |

| Record name | Trimethylsilylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Trimethylsilylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

224.0 [mmHg] | |

| Record name | Trimethylsilylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1066-54-2, 7299-46-9 | |

| Record name | (Trimethylsilyl)acetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, ethynyltrimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethynyltrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Trimethylsilyl)acetylene-d | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of Trimethylsilylacetylene in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilylacetylene (TMSA) has emerged as an indispensable reagent in the synthetic organic chemist's toolkit.[1][2] Its unique properties as a stable, liquid surrogate for the highly flammable and gaseous acetylene (B1199291) have revolutionized the introduction of the ethynyl (B1212043) moiety into complex molecular architectures.[2][3] The trimethylsilyl (B98337) (TMS) group serves as a versatile protecting group, enabling selective transformations and facilitating the construction of intricate carbon-carbon bonds.[2][3] This technical guide provides an in-depth exploration of the primary applications of this compound in organic synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Core Applications of this compound

The utility of this compound in organic synthesis is multifaceted, with its primary roles centered around palladium-catalyzed cross-coupling reactions, its function as a protecting group for terminal alkynes, and its participation in cycloaddition reactions.

Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] this compound is extensively used as an acetylene equivalent in this reaction.[3] The TMS group effectively blocks one of the reactive sites of acetylene, allowing for the controlled mono-alkynylation of the halide.[3]

The general transformation can be depicted as follows:

Caption: General scheme of the Sonogashira coupling with TMSA.

A key advantage of using TMSA is the ability to perform a subsequent deprotection step to yield a terminal alkyne, or to proceed with a one-pot, multi-step reaction to generate unsymmetrical diarylalkynes.[4]

Quantitative Data for Sonogashira Coupling of Aryl Iodides with this compound

| Entry | Aryl Iodide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene (B50100) | MCM-41-2P-Pd(0), CuI | Piperidine | RT | 2 | 96 | [4] |

| 2 | 4-Iodoanisole | MCM-41-2P-Pd(0), CuI | Piperidine | RT | 2 | 98 | [4] |

| 3 | 4-Iodotoluene (B166478) | MCM-41-2P-Pd(0), CuI | Piperidine | RT | 2 | 97 | [4] |

| 4 | 1-Iodo-4-nitrobenzene | MCM-41-2P-Pd(0), CuI | Piperidine | RT | 2 | 99 | [4] |

| 5 | 1-Bromo-4-iodobenzene | MCM-41-2P-Pd(0), CuI | Piperidine | RT | 2 | 97 | [4] |

| 6 | 2-Iodothiophene | MCM-41-2P-Pd(0), CuI | Piperidine | RT | 2 | 95 | [4] |

Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with this compound

Materials:

-

4-Iodotoluene

-

This compound (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous solvent (e.g., THF or DMF)

-

Schlenk flask or sealed tube

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

-

Add anhydrous triethylamine (3-5 mL) to the flask.

-

Add this compound (1.2 mmol) dropwise to the stirred reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-(p-tolyl)-2-(trimethylsilyl)acetylene.

Catalytic Cycle of the Sonogashira Coupling

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Trimethylsilyl Group as a Robust Protecting Group

The acidic proton of a terminal alkyne can interfere with various organic transformations. The trimethylsilyl group serves as an effective protecting group, masking this acidity and allowing for reactions to be carried out at other sites of the molecule. The TMS group is stable to a wide range of reaction conditions and can be selectively removed when desired.

Common Deprotection Methods for Trimethylsilylacetylenes

| Reagent | Solvent | Temperature | Notes |

| K₂CO₃ | Methanol (B129727) | Room Temperature | Mild and common |

| Tetrabutylammonium fluoride (B91410) (TBAF) | THF | Room Temperature | Highly effective for stubborn cases |

| NaOH or KOH | Methanol/Water | Room Temperature | Basic conditions |

| AgNO₃ then KCN | Various | Room Temperature | For sensitive substrates |

| Sodium ascorbate (B8700270), CuSO₄ | Ethanol (B145695)/Water | Room Temperature | Mild and efficient |

Experimental Protocol: Deprotection of a this compound using Sodium Ascorbate and Copper Sulfate

Materials:

-

Trimethylsilyl-protected alkyne

-

Sodium ascorbate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ethanol

-

Water

-

Ethyl acetate

-

Standard laboratory glassware

Procedure:

-

Dissolve the trimethylsilyl-protected alkyne (1.0 mmol) in a mixture of ethanol and water (1:1, v/v).

-

To this solution, add sodium ascorbate (3.0 mmol) and copper(II) sulfate pentahydrate (1.0 mmol) at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 5-15 minutes.

-

Upon completion, add ethyl acetate to the reaction mixture and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting terminal alkyne by column chromatography.

1,3-Dipolar Cycloaddition: Synthesis of 1,2,3-Triazoles

This compound is a valuable dipolarophile in 1,3-dipolar cycloaddition reactions, most notably in the Huisgen cycloaddition with azides to form 1,2,3-triazoles. This "click" reaction is highly efficient and regioselective, particularly when catalyzed by copper(I). The use of TMSA allows for the synthesis of 4-substituted-5-trimethylsilyl-1,2,3-triazoles, which can be further functionalized.

Workflow for the Synthesis of Unsymmetrical Alkynes and Triazoles

Caption: A general workflow for the synthesis of unsymmetrical alkynes and 1,2,3-triazoles using TMSA.

Quantitative Data for One-Pot Sonogashira/Desilylation/Cycloaddition

| Aryl Iodide | Azide | Yield (%) | Reference |

| Iodobenzene | Benzyl (B1604629) azide | 95 | [4] |

| 4-Iodoanisole | Benzyl azide | 93 | [4] |

| 4-Iodotoluene | Benzyl azide | 96 | [4] |

| 1-Iodo-4-nitrobenzene | Benzyl azide | 98 | [4] |

| Iodobenzene | Phenyl azide | 92 | [4] |

| 4-Iodoanisole | Phenyl azide | 90 | [4] |

Experimental Protocol: One-Pot Three-Step Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

Materials:

-

Iodobenzene

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Benzyl azide

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrabutylammonium fluoride (TBAF)

-

Methanol

-

Microwave reactor vial

Procedure:

-

To a microwave reactor vial, add iodobenzene (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

-

Add methanol and N,N-diisopropylethylamine (2.0 mmol).

-

Add ethynyltrimethylsilane (1.2 mmol) and seal the vial.

-

Heat the mixture in a microwave reactor at 120 °C for 20 minutes.

-

Cool the vial, then add benzyl azide (1.1 mmol), TBAF (1.0 M in THF, 1.1 mmol), and additional CuI (0.1 mmol, 10 mol%).

-

Reseal the vial and heat in the microwave reactor at 120 °C for another 20 minutes.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield 1-benzyl-4-phenyl-1H-1,2,3-triazole.[4]

Conclusion

This compound is a versatile and powerful reagent in organic synthesis, offering a safe and efficient alternative to acetylene gas. Its application in Sonogashira couplings has streamlined the synthesis of a vast array of substituted alkynes, while its role as a protecting group provides synthetic flexibility. Furthermore, its participation in cycloaddition reactions has enabled the facile construction of important heterocyclic scaffolds. The methodologies and data presented in this guide underscore the significance of this compound in modern chemical research and its potential for continued innovation in the development of pharmaceuticals and advanced materials.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethylsilylacetylene: Core Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Trimethylsilylacetylene (TMSA), also known as ethynyltrimethylsilane, is a cornerstone reagent in modern organic synthesis. Its utility stems from its role as a stable, liquid surrogate for the hazardous and difficult-to-handle acetylene (B1199291) gas.[1][2] The presence of the trimethylsilyl (B98337) (TMS) group provides a protective function for the terminal alkyne, enabling a wide range of selective and controlled chemical transformations crucial for the synthesis of complex molecules in pharmaceuticals and materials science.[3][4]

Physical Properties

This compound is a colorless, highly flammable liquid.[3][5][6][7] Its physical characteristics make it a convenient reagent for laboratory and industrial applications, offering significant advantages over gaseous acetylene.[2]

| Property | Value |

| Molecular Formula | C₅H₁₀Si[3][5][8] |

| Molecular Weight | 98.22 g/mol [3][5][8] |

| Appearance | Colorless liquid[3][5][6][8] |

| Melting Point | >0 °C[5] |

| Boiling Point | 53 °C (lit.)[3][5][9][10] |

| Density | 0.695 g/mL at 25 °C (lit.)[3][5][9] |

| Refractive Index (n₂₀/D) | 1.388 (lit.)[3][5][9] |

| Vapor Pressure | 4.18 psi (20 °C)[5] |

| Flash Point | < -30 °F (< -34 °C)[5] |

| Water Solubility | Reacts[5][11] |

| Solubility | Miscible with organic solvents[5][9][12] |

| Storage Temperature | 2-8°C[5] |

Spectral Data

Spectroscopic data is essential for the characterization and purity assessment of this compound.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 250 MHz) | δ: 0.18 (s, 9H, -Si(CH₃)₃), 2.36 (s, 1H, ≡CH)[13] |

| Infrared (IR, CCl₄) | ν: 3280 cm⁻¹ (s, ≡C-H stretch), 2050 cm⁻¹ (s, C≡C stretch)[13] |

Chemical Properties and Reactivity

The chemical behavior of TMSA is dominated by the interplay between the reactive terminal alkyne and the sterically bulky, electronically stabilizing trimethylsilyl protecting group.

Key Reactive Features:

-

Protected Acetylene Synthon : TMSA serves as a safe and manageable source of the ethynyl (B1212043) group (-C≡CH) for complex molecular construction.[1][4]

-

Nucleophilicity : The acetylenic proton is acidic and can be readily removed by a strong base (e.g., organolithium or Grignard reagents) to form a potent nucleophile, the trimethylsilylacetylide.[1][9] This acetylide can then react with a variety of electrophiles.[9]

-

TMS Group Lability : The trimethylsilyl group can be selectively cleaved under mild conditions, typically using fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF) or bases such as potassium carbonate, to reveal the terminal alkyne for further functionalization.[1][4]

Core Reactions:

-

Sonogashira Coupling : This is the most prominent application of TMSA.[1] It participates as the alkyne component in this palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. The TMS group prevents unwanted side reactions and self-coupling, ensuring precise C-C bond formation.[1][14] The subsequent deprotection step liberates the terminal alkyne.[1]

-

Cycloaddition Reactions : TMSA is a valuable substrate in various cycloaddition reactions to form heterocyclic compounds, such as pyrazoles via 1,3-dipolar cycloadditions with diazo compounds.[1][9]

-

Ethynylation and Alkylation : As a nucleophile, its corresponding acetylide is used in Friedel-Crafts type acylations and alkylations.[9] It is widely employed for the ethynylation of aromatic and heteroaromatic compounds.[2][9]

-

Addition Reactions : The triple bond can undergo addition reactions. For instance, hydroboration with reagents like 9-BBN occurs with high regioselectivity.[2]

Caption: Logical workflow of Sonogashira coupling using TMSA followed by deprotection.

Experimental Protocols

Synthesis of this compound via Grignard Reagent

This protocol is based on the silylation of ethynylmagnesium chloride and is a common laboratory-scale preparation.[13] It avoids the direct use of explosive acetylene gas in later stages by forming the Grignard reagent first.[15]

Safety Note : This procedure involves flammable liquids, pyrophoric reagents, and potentially hazardous reactions. It must be conducted by trained personnel in a fume hood with appropriate personal protective equipment and under an inert atmosphere (dry nitrogen or argon).[7][13]

Materials:

-

Magnesium turnings

-

Dry Tetrahydrofuran (THF)

-

Iodine (crystal)

-

Acetylene gas (passed through a drying agent)

-

Chlorotrimethylsilane (B32843) (TMSCl)

Workflow Diagram:

Caption: Synthesis workflow for this compound via a Grignard reagent.

Detailed Methodology:

-

Preparation of Butylmagnesium Chloride (Grignard Reagent) :

-

Under a dry nitrogen atmosphere, charge a flask with magnesium turnings (1.65 g-atom) and dry THF (150 mL).[13]

-

Heat the mixture to reflux and add a crystal of iodine.

-

Slowly add a solution of 1-chlorobutane (1.65 mol) in dry THF. The initial addition should initiate the reaction (vigorous boiling). Maintain reflux by controlling the addition rate.[13]

-

Once all the 1-chlorobutane is added, continue heating under reflux until all the magnesium is consumed (approx. 0.5–1 hr).[13]

-

-

Formation of Ethynylmagnesium Chloride :

-

Cool the flask containing the butylmagnesium chloride solution to -5°C in a dry ice-acetone bath.

-

Bubble a rapid stream of dry acetylene gas through the solution while stirring.[13]

-

It is critical to maintain the reaction temperature below 20°C during this step to prevent the formation of bis(magnesium chloride) byproducts.[13]

-

Continue bubbling acetylene for an additional 30 minutes after the Grignard reagent addition is complete.[13]

-

-

Silylation Reaction :

-

Replace the acetylene inlet with a nitrogen line.

-

Prepare a solution of chlorotrimethylsilane (1.20 mol) in dry THF (100 mL).[13]

-

Add the TMSCl solution dropwise to the stirred ethynylmagnesium chloride solution, maintaining the reaction temperature between 15–20°C.[13]

-

After the addition is complete, heat the mixture under reflux for 1 hour.[13]

-

-

Purification :

-

Distill the reaction mixture to collect the azeotrope of this compound and THF (boils at approx. 66°C).[13]

-

Wash the distillate repeatedly with ice-cold water (e.g., 10 x 500 mL) to remove the THF. The organic layer volume will become constant when THF removal is complete.[13]

-

Dry the organic layer and perform a final fractional distillation. Collect the fraction boiling at 50–52°C, which is pure this compound.[13]

-

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [petraresearch.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound-Uses & Properties_Chemicalbook [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C5H10Si | CID 66111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 1066-54-2 [chemicalbook.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. jnfuturechemical.com [jnfuturechemical.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. CN112159424A - Synthesis process of this compound - Google Patents [patents.google.com]

Synthesis of Trimethylsilylacetylene from acetylene and trimethylsilyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilylacetylene ((CH₃)₃SiC≡CH), a crucial C2 building block in organic synthesis, serves as a stable and versatile liquid surrogate for the hazardous and difficult-to-handle acetylene (B1199291) gas.[1][2] Its utility in cross-coupling reactions, such as the Sonogashira coupling, and in the synthesis of complex molecules, including pharmaceuticals and advanced materials, makes a comprehensive understanding of its synthesis paramount.[1][2][3] This guide provides a detailed examination of the predominant synthetic route to this compound from acetylene and trimethylsilyl (B98337) chloride, focusing on the widely utilized Grignard-mediated approach. Detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow are presented to equip researchers with the knowledge required for its safe and efficient preparation.

Introduction

The introduction of a terminal acetylene moiety is a fundamental transformation in organic chemistry, enabling the construction of complex carbon skeletons. While acetylene gas is the most direct source, its gaseous nature and explosive potential present significant handling challenges.[2][4] this compound (TMSA) offers a practical and safer alternative, with the trimethylsilyl group serving as a protecting group that can be readily removed when needed.[1][5] This guide focuses on the most common and well-documented method for TMSA synthesis: the reaction of an ethynyl (B1212043) Grignard reagent with trimethylsilyl chloride.[3][6][7]

Core Synthesis Pathway: Grignard Route

The primary method for synthesizing this compound involves the deprotonation of acetylene using a Grignard reagent, followed by quenching with trimethylsilyl chloride.[1][3][7] This multi-step process can be broken down into three key stages:

-

Preparation of the Grignard Reagent: A suitable alkyl or vinyl Grignard reagent is prepared, typically from magnesium turnings and an organohalide in an ethereal solvent like tetrahydrofuran (B95107) (THF).[6] Butylmagnesium chloride is often preferred due to its higher solubility in THF compared to other common Grignard reagents.[6]

-

Formation of the Ethynyl Grignard Reagent: Acetylene gas is bubbled through the solution of the prepared Grignard reagent. The acidic proton of acetylene is abstracted by the Grignard reagent, forming the ethynylmagnesium halide.[6]

-

Silylation: Trimethylsilyl chloride is added to the solution of the ethynylmagnesium halide. A nucleophilic attack by the acetylide on the silicon atom of trimethylsilyl chloride, with the displacement of the chloride ion, yields this compound.[6]

Experimental Protocols

The following protocols are based on established and reliable procedures, primarily adapted from Organic Syntheses.[6]

Preparation of Butylmagnesium Chloride

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

-

Procedure:

-

To the flask, add magnesium turnings (1.65 g-atom) and dry tetrahydrofuran (THF) (150 mL).[6]

-

Heat the mixture to reflux under a nitrogen atmosphere and add a crystal of iodine to initiate the reaction.[6]

-

Add a small portion (15 mL) of 1-chlorobutane (B31608) (1.65 mol) from the dropping funnel to the boiling THF mixture.[6]

-

Once the reaction has initiated (indicated by a color change and sustained reflux), add an additional 400 mL of dry THF.[6]

-

Slowly add the remaining 1-chlorobutane at a rate that maintains a gentle reflux.[6]

-

After the addition is complete, continue to heat and stir the mixture under reflux until all the magnesium has been consumed (approximately 0.5-1 hour).[6]

-

Formation of Ethynylmagnesium Chloride

-

Apparatus: The reaction setup from the previous step is modified by replacing the dropping funnel with a gas inlet tube extending below the surface of the reaction mixture.

-

Procedure:

-

Cool the prepared butylmagnesium chloride solution to -5°C using a dry ice-acetone bath.[6]

-

Bubble purified acetylene gas rapidly through the stirred THF solution. The acetylene should be purified by passing it through a cold trap (-78°C), concentrated sulfuric acid, and finally over sodium hydroxide (B78521) pellets.[6]

-

Maintain the reaction temperature below 20°C during the addition of acetylene. This is crucial to prevent the disproportionation of the ethynylmagnesium halide.[6]

-

Continue bubbling acetylene through the solution for an additional 30 minutes after the initial reaction.[6]

-

Synthesis of this compound

-

Apparatus: The gas inlet tube is replaced with a dropping funnel containing the trimethylsilyl chloride solution.

-

Procedure:

-

Prepare a solution of trimethylsilyl chloride (1.197 mol) in dry THF (100 mL) and place it in the dropping funnel.[6]

-

Add the trimethylsilyl chloride solution dropwise to the cooled and stirred ethynylmagnesium chloride solution over approximately 20 minutes, maintaining the reaction temperature between 15-20°C.[6]

-

After the addition is complete, replace the dropping funnel with an efficient condenser and heat the reaction mixture under reflux for 1 hour.[6]

-

Work-up and Purification

-

Procedure:

-

Distill the reaction mixture under a nitrogen atmosphere to collect the azeotrope of this compound and THF (boiling point ca. 66°C).[6][8]

-

Wash the distillate with multiple portions of ice-water (e.g., 10 x 500 mL) to remove the THF. Continue washing until the volume of the organic layer remains constant.[6][8]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill the dried organic layer under a nitrogen atmosphere through a short Vigreux column to obtain pure this compound (boiling point 50-52°C).[6][8]

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Magnesium turnings | 39.6 g (1.65 g-atom) | [6] |

| 1-Chlorobutane | 173 mL (1.65 mol) | [6] |

| Trimethylsilyl chloride | 152 mL (1.197 mol) | [6] |

| Solvent | ||

| Dry Tetrahydrofuran (THF) | ~650 mL | [6] |

| Reaction Conditions | ||

| Grignard Formation Temperature | Reflux | [6] |

| Ethynyl Grignard Formation Temperature | < 20°C | [6] |

| Silylation Temperature | 15-20°C | [6] |

| Final Reflux Time | 1 hour | [6] |

| Product Information | ||

| Boiling Point | 50-52°C | [6][8] |

| Refractive Index (n_D^20) | 1.391 | [6] |

| Yield | Not explicitly stated in a single value, but the procedure is robust. | [6] |

Alternative Synthetic Routes

While the Grignard route is prevalent, other methods for the synthesis of this compound exist:

-

Organolithium Reagents: Strong bases like n-butyllithium can be used to deprotonate acetylene, followed by reaction with trimethylsilyl chloride.[1][5]

-

Sodium Hydroxide in DMSO: A process utilizing sodium hydroxide in dimethyl sulfoxide (B87167) to deprotonate an intermediate, ultimately leading to this compound, has been described in the patent literature.[4] This method avoids the use of gaseous acetylene directly in the final step.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the Grignard-based synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [petraresearch.com]

- 3. This compound-Uses & Properties_Chemicalbook [chemicalbook.com]

- 4. CN112159424A - Synthesis process of this compound - Google Patents [patents.google.com]

- 5. This compound | TMS Acetylene | RUO [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | 1066-54-2 [chemicalbook.com]

Trimethylsilylacetylene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilylacetylene (TMSA) is a pivotal reagent in modern organic synthesis, serving as a stable, liquid surrogate for the highly flammable and gaseous acetylene (B1199291). Its unique properties, particularly the protective nature of the trimethylsilyl (B98337) group, allow for controlled and selective introduction of the ethynyl (B1212043) moiety in a variety of chemical transformations. This guide provides an in-depth overview of this compound, including its fundamental properties, detailed experimental protocols for its synthesis and key reactions, and important safety considerations.

Core Properties of this compound

This compound, systematically named ethynyl(trimethyl)silane, is an organosilicon compound with the chemical formula (CH₃)₃SiC≡CH.[1] It is a colorless and highly flammable liquid.[1][2] The presence of the bulky trimethylsilyl group provides steric hindrance and electronic effects that make it a versatile tool in synthetic chemistry, particularly in cross-coupling reactions.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 1066-54-2 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₅H₁₀Si | [3][4][6][7][8] |

| Molecular Weight | 98.22 g/mol | [1][3][4][6][8] |

| Appearance | Clear, colorless liquid | [1][2][4] |

| Density | 0.709 g/mL | [1][4] |

| Boiling Point | 53 °C (127 °F; 326 K) | [1][4] |

| Refractive Index | n20/D 1.388 | [4] |

| Flash Point | < -30 °C | [8] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Characteristic Peaks | References |

| ¹H NMR (CDCl₃, 250 MHz) | δ: 0.18 (s, 9H, Si(CH₃)₃), 2.36 (s, 1H, ≡CH) | [3] |

| IR (CCl₄) | ν: 3280 cm⁻¹ (≡C-H stretch), 2050 cm⁻¹ (C≡C stretch) | [3] |

Synthesis of this compound

This compound is commercially available but can also be synthesized in the laboratory.[9] The most common method involves the deprotonation of acetylene followed by reaction with a trimethylsilyl halide.[9] A detailed protocol adapted from Organic Syntheses is provided below.[3]

Experimental Protocol: Synthesis from Acetylene

This procedure involves the preparation of a Grignard reagent, its reaction with acetylene, and subsequent reaction with chlorotrimethylsilane (B32843).

Materials:

-

Magnesium turnings

-

Dry tetrahydrofuran (B95107) (THF)

-

Iodine (crystal)

-

Acetylene gas

-

Chlorotrimethylsilane

-

Nitrogen gas

-

Dry ice-acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of Butylmagnesium Chloride: In a flame-dried 1-L flask under a nitrogen atmosphere, combine magnesium turnings (39.6 g, 1.65 g-atom) and dry THF (150 mL). Heat the mixture to reflux and add a crystal of iodine. Add a small portion of 1-chlorobutane (15 mL of 173 mL total) to initiate the reaction. Once the reaction begins, add an additional 400 mL of THF. Add the remaining 1-chlorobutane dropwise to maintain reflux. After the addition is complete, continue to heat under reflux until all the magnesium is consumed (approximately 0.5–1 hour).

-

Formation of Ethynylmagnesium Chloride: Cool a 2-L flask to -5 °C using a dry ice-acetone bath. Bubble acetylene gas rapidly through 250 mL of dry THF in the flask. Add the prepared butylmagnesium chloride solution dropwise to the stirred reaction mixture, maintaining the temperature below 20 °C. This addition typically takes about 1 hour. Continue bubbling acetylene through the mixture for an additional 30 minutes.

-

Reaction with Chlorotrimethylsilane: Add a solution of chlorotrimethylsilane (152 mL, 1.197 mol) in dry THF (100 mL) to the cooled and stirred ethynylmagnesium chloride solution at a rate that maintains the reaction temperature between 15–20 °C. After the addition, heat the reaction mixture under reflux for 1 hour.

-

Workup and Purification: Replace the reflux condenser with a distillation head. Distill the reaction mixture under nitrogen to collect the azeotrope of this compound and THF (bp ca. 66 °C). Wash the distillate with multiple portions of ice-water to remove the THF. Dry the organic layer and distill under a nitrogen atmosphere to obtain pure this compound (bp 50–52 °C).

Caption: Synthesis workflow for this compound.

Key Applications and Reactions

This compound is a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] this compound serves as an excellent acetylene equivalent in this reaction. The trimethylsilyl group prevents further reaction at the other end of the alkyne.[9]

General Reaction Scheme: Aryl-X + HC≡CSi(CH₃)₃ --[Pd catalyst, Cu(I) cocatalyst, base]--> Aryl-C≡CSi(CH₃)₃

Experimental Protocol: Sonogashira Coupling and In Situ Deprotection

This protocol describes a one-pot synthesis of a diarylacetylene using this compound.

Materials:

-

Aryl iodide (e.g., 1-bromo-4-iodobenzene)

-

This compound

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (B128534) or DBU)

-

Solvent (e.g., DMF or THF)

-

Second aryl halide (optional, for unsymmetrical acetylenes)

Procedure:

-

To a reaction flask under an inert atmosphere, add the aryl iodide, palladium catalyst, and copper(I) iodide in a suitable solvent.

-

Add the base, followed by the dropwise addition of this compound.

-

Stir the reaction at room temperature until the starting aryl iodide is consumed (monitor by TLC or GC).

-

For deprotection, a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to cleave the trimethylsilyl group.[9]

-

If a symmetrical diarylacetylene is desired, the reaction can be performed with two equivalents of the aryl halide with in-situ deprotection.[10]

-

For an unsymmetrical diarylacetylene, after the initial coupling and deprotection, a second, different aryl halide can be added to the reaction mixture.

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Caption: Sonogashira coupling and deprotection workflow.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Flammability: It is a highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[1][7] Use spark-proof tools and explosion-proof equipment.[2]

-

Health Hazards: It can cause skin and serious eye irritation.[7] May cause respiratory irritation.[8] Avoid inhalation and contact with skin and eyes.[1]

-

Handling: Work in a well-ventilated area, preferably in a fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is often stored in a refrigerator designated for flammable materials.[2]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[1][2][4][7][8]

Conclusion

This compound is an indispensable reagent for the introduction of the ethynyl group in a controlled and safe manner. Its application in Sonogashira couplings has been particularly impactful in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. A thorough understanding of its properties, synthetic methods, and handling requirements is essential for its effective and safe utilization in research and development.

References

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. CN112159424A - Synthesis process of this compound - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structure and Bonding of Ethynyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyltrimethylsilane [(CH₃)₃SiC≡CH], a key building block in organic synthesis and materials science, possesses a unique molecular architecture that dictates its reactivity and physical properties. This technical guide provides a comprehensive analysis of the structure and bonding of ethynyltrimethylsilane, drawing upon theoretical calculations and spectroscopic data. A detailed examination of its molecular geometry, including bond lengths and angles, is presented alongside a thorough vibrational analysis based on infrared and Raman spectroscopy. This document is intended to serve as a detailed resource for researchers leveraging ethynyltrimethylsilane in various scientific and developmental applications.

Molecular Structure and Geometry

The molecular structure of ethynyltrimethylsilane is characterized by a linear ethynyl (B1212043) group bonded to a tetrahedral trimethylsilyl (B98337) moiety. The silicon atom sits (B43327) at the center of a distorted tetrahedron, bonded to three methyl groups and the sp-hybridized carbon of the ethynyl group.

Bond Lengths and Angles

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | Si-C(sp) | 1.845 |

| C≡C | 1.209 | |

| C-H (ethynyl) | 1.067 | |

| Si-C (methyl) | 1.875 | |

| C-H (methyl) | 1.094 (average) | |

| Bond Angles (°) | Si-C≡C | 180.0 |

| C≡C-H | 180.0 | |

| C(methyl)-Si-C(methyl) | 108.5 | |

| C(methyl)-Si-C(sp) | 110.4 |

Note: These values are derived from DFT calculations and serve as a robust model for the molecular geometry.

Bonding and Electronic Structure

The bonding in ethynyltrimethylsilane involves a combination of covalent sigma (σ) and pi (π) bonds. The silicon-carbon single bonds are σ-bonds formed from the overlap of hybrid orbitals. The carbon-carbon triple bond in the ethynyl group consists of one σ-bond and two orthogonal π-bonds.

A key feature of the electronic structure is the interaction between the silicon atom and the adjacent π-system of the ethynyl group. This interaction, often described as (p-d)π bonding or hyperconjugation, involves the overlap of the C≡C π-orbitals with the d-orbitals of the silicon atom or the σ* orbitals of the Si-C bonds. This interaction can influence the electronic properties and reactivity of the triple bond.

Vibrational Spectroscopy: A Probe into Molecular Bonding

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of a molecule, which are directly related to the strengths and types of its chemical bonds.

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A liquid sample of ethynyltrimethylsilane is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a dilute solution in a non-polar solvent like carbon tetrachloride (CCl₄) can be prepared in a liquid cell.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum. A background spectrum of the empty sample holder (or the pure solvent) is recorded first.

-

Data Acquisition: The sample is placed in the beam path, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum.

Raman Spectroscopy:

-

Sample Preparation: A liquid sample of ethynyltrimethylsilane is placed in a glass capillary tube or a cuvette.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., an argon-ion laser at 514.5 nm or a Nd:YAG laser at 1064 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected at a 90° angle. The scattered light is passed through a monochromator to separate the Raman scattering from the intense Rayleigh scattering.

-

Data Processing: The intensity of the scattered light is plotted against the Raman shift (in cm⁻¹) to generate the Raman spectrum.

Vibrational Mode Assignments

The vibrational spectrum of ethynyltrimethylsilane exhibits characteristic bands corresponding to the stretching and bending modes of its functional groups. The following table provides a summary of the key vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopic Technique |

| ~3310 | ≡C-H stretch | IR, Raman |

| ~2960 | C-H asymmetric stretch (methyl) | IR, Raman |

| ~2900 | C-H symmetric stretch (methyl) | IR, Raman |

| ~2040 | C≡C stretch | IR, Raman |

| ~1410 | C-H asymmetric deformation (methyl) | IR, Raman |

| ~1250 | Si-CH₃ symmetric deformation (umbrella mode) | IR, Raman |

| ~840 | Si-C stretch (methyl) | IR, Raman |

| ~690 | Si-C stretch (ethynyl) | Raman |

| ~630 | ≡C-H bend | IR |

Visualizing Molecular Relationships

The following diagrams, generated using the DOT language, illustrate key conceptual relationships in the study of ethynyltrimethylsilane's structure and bonding.

Caption: Bonding schematic of ethynyltrimethylsilane.

Caption: Workflow for structural and vibrational analysis.

Conclusion

This technical guide has provided a detailed overview of the structure and bonding of ethynyltrimethylsilane. Through a combination of theoretical data and established spectroscopic principles, a clear picture of its molecular geometry and vibrational characteristics has been established. The quantitative data presented in the tables, along with the outlined experimental protocols and conceptual diagrams, offer a valuable resource for scientists and researchers employing this versatile molecule in their work. A deeper understanding of its fundamental properties is essential for the rational design of new synthetic routes and the development of novel materials.

Trimethylsilylacetylene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Principles and Applications of Trimethylsilylacetylene as a Protected Form of Acetylene (B1199291)

Abstract

This compound (TMSA) has emerged as an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its role as a stable, liquid surrogate for gaseous acetylene offers significant advantages in terms of handling, safety, and reactivity control. This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, deprotection methodologies, and key applications, with a special focus on its utility in drug development. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for the effective application of this versatile reagent.

Introduction

Acetylene is a fundamental two-carbon building block in organic chemistry; however, its gaseous nature and hazardous properties present significant challenges in a laboratory setting.[1] this compound ((CH₃)₃SiC≡CH), a colorless liquid, serves as a convenient and safer equivalent to acetylene.[2] The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions such as self-coupling.[1] This protection allows for the selective introduction of the ethynyl (B1212043) group into complex molecules. The TMS group can be readily cleaved under mild conditions to regenerate the terminal alkyne for further functionalization.[1] These attributes have established TMSA as a cornerstone reagent in a multitude of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][3] Its application is prevalent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), natural products, and advanced materials.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of TMSA is crucial for its safe handling and effective use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀Si | [5] |

| Molecular Weight | 98.22 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 53 °C | [5][6] |

| Melting Point | >0 °C | [5] |

| Density | 0.695 - 0.709 g/mL at 25 °C | [4][5][6] |

| Refractive Index (n₂₀/D) | 1.388 | [5][6] |

| Flash Point | < -30 °F | [5] |

| Vapor Pressure | 4.18 psi (20 °C) | [5] |

| Solubility | Miscible with organic solvents | [5] |

| Water Solubility | Reacts | [5] |

| CAS Number | 1066-54-2 | [5] |

Spectroscopic Data

| Spectroscopy | Peak Assignment | Reference(s) |

| ¹H NMR | δ ~0.15 ppm (s, 9H, Si(CH₃)₃), δ ~2.35 ppm (s, 1H, ≡C-H) | [1] |

| ¹³C NMR | δ ~ -0.1 ppm (Si(CH₃)₃), δ ~ 92.5 ppm (-C≡), δ ~ 105.0 ppm (≡C-H) | [7] |

| IR (Infrared) | ~3300 cm⁻¹ (≡C-H stretch), ~2100 cm⁻¹ (-C≡C- stretch), ~1250 cm⁻¹ (Si-CH₃ bend) | [8][9] |

Synthesis of this compound

The most common and practical synthesis of TMSA involves the reaction of a metal acetylide with trimethylsilyl chloride. The following protocol is adapted from Organic Syntheses.

Experimental Protocol: Synthesis via Grignard Reagent

This procedure involves the preparation of ethynylmagnesium chloride followed by its reaction with trimethylsilyl chloride.

Diagram of the Synthesis of this compound

References

- 1. This compound(1066-54-2) 1H NMR spectrum [chemicalbook.com]

- 2. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. kbfi.ee [kbfi.ee]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.de [thieme-connect.de]

- 7. rsc.org [rsc.org]

- 8. gelest.com [gelest.com]

- 9. orgchemboulder.com [orgchemboulder.com]

The Multifaceted Role of the Trimethylsilyl Group in Alkyne Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trimethylsilyl (B98337) (TMS) group, a seemingly simple functional moiety, has established itself as an indispensable tool in the realm of alkyne chemistry. Its unique combination of steric bulk, electronic properties, and tunable reactivity allows for the strategic manipulation of terminal alkynes, facilitating the synthesis of complex molecular architectures relevant to materials science, natural product synthesis, and drug discovery. This in-depth technical guide explores the core functionalities of the TMS group in alkyne chemistry, providing a comprehensive resource for professionals in the field. We delve into its critical role as a protecting group, its influence on regioselectivity and reactivity, and its extensive applications in cross-coupling reactions. This guide presents quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction workflows and mechanistic principles to enable a deeper understanding and practical application of this versatile functional group.

The Trimethylsilyl Group as a Removable Linchpin: Protection and Deprotection Strategies

The acidic proton of a terminal alkyne can interfere with a wide range of organic reactions, including those involving organometallic reagents and strong bases. The TMS group serves as an effective protecting group, replacing the acidic proton and rendering the alkyne terminus inert to such conditions.[1][2] This protection strategy is a cornerstone of modern organic synthesis, enabling chemists to perform transformations on other parts of a molecule without disturbing the alkyne functionality.

Introduction of the Trimethylsilyl Group (Silylation)

The introduction of a TMS group onto a terminal alkyne is typically a straightforward process. The most common method involves the deprotonation of the alkyne with a strong base, followed by quenching with trimethylsilyl chloride (TMSCl).[3] Alternative, milder methods have also been developed, avoiding the need for cryogenic temperatures and highly reactive organolithium reagents.

Table 1: Comparison of Common Silylation Methods for Terminal Alkynes

| Method | Base | Silylating Agent | Solvent | Typical Conditions | Advantages | Disadvantages |

| Standard Lithiation | n-BuLi or t-BuLi | TMSCl | THF, Ether | -78 °C to rt | High yielding, widely applicable | Requires cryogenic temperatures, strong base |

| Grignard-based | EtMgBr | TMSCl | THF | 0 °C to rt | Milder than lithiation | May not be suitable for base-sensitive substrates |

| Amine Base Catalysis | Et3N, DBU | TMS-OTf, BSA | CH2Cl2, MeCN | rt | Mild conditions | Silylating agent can be more expensive |

| Carboxylate Catalysis | Quaternary ammonium (B1175870) pivalate | N,O-bis(silyl)acetamides | Toluene | rt to 50 °C | Metal-free, mild conditions[4] | May require longer reaction times for aliphatic alkynes[4] |

Removal of the Trimethylsilyl Group (Desilylation/Protiodesilylation)

The facile removal of the TMS group under mild conditions is a key advantage of its use as a protecting group.[5] This process, often referred to as protiodesilylation, regenerates the terminal alkyne, which can then participate in subsequent reactions. The choice of desilylation conditions depends on the overall stability of the molecule and the presence of other functional groups.

Table 2: Selected Reagents and Conditions for the Deprotection of TMS-Alkynes

| Reagent | Solvent | Typical Conditions | Key Features |

| Potassium Carbonate (K₂CO₃) | Methanol (B129727) | Room Temperature | Mild, inexpensive, and widely used for routine deprotections.[6][7][8] |

| Tetrabutylammonium Fluoride (B91410) (TBAF) | THF | 0 °C to Room Temperature | Highly effective due to the high affinity of fluoride for silicon; suitable for more sterically hindered silyl (B83357) groups.[5][8][9] |

| Cesium Fluoride (CsF) | DMF, MeCN | Room Temperature to 80 °C | Used for in situ desilylation in Sonogashira reactions.[10][11] |

| Silver Nitrate (AgNO₃) | Ethanol/Water | Room Temperature | Catalytic method, selective for TMS-alkynes.[12] |

| DBU | Methanol | Room Temperature | Selectively removes TMS in the presence of bulkier silyl ethers like TBDMS and TIPS.[12] |

The following diagram illustrates a typical workflow involving the TMS group as a protecting agent.

Directing the Course of Reactions: The Influence of the TMS Group on Regioselectivity

Beyond its role as a simple protecting group, the trimethylsilyl moiety exerts a significant influence on the regiochemical outcome of various reactions involving the alkyne. This directing effect stems from a combination of steric and electronic factors.[13][14]

Steric Hindrance

The bulky nature of the TMS group can sterically hinder the approach of reagents to the adjacent sp-hybridized carbon atom. This effect is particularly pronounced in reactions where a new bond is formed at one of the alkyne carbons. For instance, in reductive cross-coupling reactions of TMS-substituted alkynes with carbonyl compounds, C-C bond formation is favored at the carbon atom distal to the TMS group.[15]

Electronic Effects and the β-Silicon Effect

The following diagram illustrates the factors influencing regioselectivity in reactions of TMS-alkynes.

A Versatile Partner in Carbon-Carbon Bond Formation: Cross-Coupling Reactions

TMS-protected alkynes are highly valuable coupling partners in a variety of transition metal-catalyzed cross-coupling reactions, providing a stable and easily handleable source of the alkynyl moiety.

The Sila-Sonogashira Reaction

A significant advancement in Sonogashira coupling involves the use of TMS-alkynes in a one-pot, in situ deprotection-coupling sequence, often referred to as the "Sila-Sonogashira" reaction.[10] This protocol circumvents the need to isolate the often volatile and potentially hazardous terminal alkyne.[10] A fluoride source, such as CsF or TBAF, is added to the reaction mixture to slowly generate the copper acetylide in situ, which then undergoes coupling with an aryl or vinyl halide.[10][11] This method often leads to higher yields by minimizing the homocoupling of the alkyne (Glaser coupling).[20]

Table 3: Comparison of Conventional Sonogashira and Sila-Sonogashira Reactions

| Feature | Conventional Sonogashira | Sila-Sonogashira |

| Alkyne Substrate | Terminal Alkyne (R-C≡C-H) | TMS-Alkyne (R-C≡C-TMS) |

| Deprotection Step | Not applicable | In situ (e.g., with CsF, TBAF) |

| Handling of Alkyne | Can be difficult for volatile or gaseous alkynes | TMS-alkynes are generally stable liquids or solids |

| Side Reactions | Prone to Glaser homocoupling | Homocoupling is often suppressed |

| Overall Yield | Can be lower due to homocoupling and alkyne volatility | Often higher and more reproducible |

The workflow for the Sila-Sonogashira reaction is depicted below.

Other Cross-Coupling Reactions

TMS-alkynes also participate in other important cross-coupling reactions, including Stille and Suzuki-Miyaura couplings, further highlighting their versatility as synthetic building blocks.[8][14] In these reactions, the TMS group can either be removed prior to coupling or, in some cases, participate directly in the catalytic cycle.

Applications in Drug Development and Complex Molecule Synthesis

The strategic use of TMS-alkynes is prevalent in the synthesis of pharmaceuticals and natural products. The alkyne moiety is a valuable pharmacophore and a versatile functional handle for further molecular elaboration.[21][22] The ability to protect the alkyne with a TMS group allows for the construction of complex molecular scaffolds, with the alkyne being unmasked at a later stage for further functionalization, such as in "click" chemistry for bioconjugation.[21][23] The incorporation of an alkynyl group can enhance metabolic stability, optimize pharmacokinetic properties, and increase target selectivity of drug candidates.[24]

Experimental Protocols

General Procedure for the Silylation of a Terminal Alkyne using n-Butyllithium

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the terminal alkyne (1.0 equiv) and anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv, typically as a solution in hexanes) dropwise via syringe.

-

Stir the mixture at -78 °C for 1 hour.

-

Add trimethylsilyl chloride (1.2 equiv) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for the Desilylation of a TMS-Alkyne using Potassium Carbonate in Methanol.[6]

-

Dissolve the TMS-protected alkyne (1.0 equiv) in methanol (typically at a concentration of 0.1-0.2 M).[7]

-

Add potassium carbonate (K₂CO₃) (0.1 to 1.5 equivalents; catalytic amounts are often sufficient).[7]

-

Stir the mixture at room temperature under an inert atmosphere.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[6]

-

Upon completion, remove the methanol under reduced pressure.

-

Add water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected terminal alkyne.

General Procedure for the CsF-Mediated Sila-Sonogashira Reaction.[10]

-

To a reaction vessel, add the aryl or vinyl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), copper(I) iodide (CuI, 4-10 mol%), and cesium fluoride (CsF, 2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add an anhydrous solvent (e.g., DMF or MeCN).

-

Sparge the mixture with nitrogen for 15 minutes while stirring at room temperature.[10]

-

Add the trimethylsilyl-protected alkyne (1.5 equiv).[10]

-

Heat the reaction mixture (e.g., to 80 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.[10]

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.[10]

-

Purify the crude product by flash column chromatography.

Conclusion

The trimethylsilyl group is far more than a simple protecting group for terminal alkynes; it is a powerful and versatile tool that enables a wide array of synthetic transformations. Its ability to mask the reactivity of the terminal C-H bond, coupled with its profound influence on regioselectivity and its utility in robust cross-coupling reactions, has cemented its importance in modern organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practicalities of TMS-alkyne chemistry is essential for the efficient and innovative construction of complex molecules that drive scientific advancement. The continued development of new silylation and desilylation methods, along with novel applications in catalysis, will undoubtedly expand the synthetic chemist's toolkit and lead to the discovery of new and improved therapeutics and materials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. benchchem.com [benchchem.com]

- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 12. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 13. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gelest.com [gelest.com]

- 15. Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 17. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]

- 18. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 19. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethylsilylacetylene: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Trimethylsilylacetylene (TMSA) is a versatile and indispensable reagent in modern organic synthesis. Its utility as a stable, liquid surrogate for the hazardous and gaseous acetylene (B1199291) has made it a cornerstone in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the safety data, handling precautions, and key synthetic applications of this compound, tailored for professionals in research and development.

Safety Data and Hazard Identification

Proper handling of this compound is paramount due to its hazardous nature. It is a highly flammable liquid and vapor, and can cause skin and serious eye irritation.[1][2] The following tables summarize the key safety and physical property data.

Table 1: Hazard Identification and Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapor.[3] |

| Skin corrosion/irritation (Category 2) | ❕ | Warning | H315: Causes skin irritation.[1][2] |

| Serious eye damage/eye irritation (Category 2A) | ❕ | Warning | H319: Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | ❕ | Warning | H335: May cause respiratory irritation.[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Si | [4] |

| Molecular Weight | 98.22 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 53 °C (127 °F) | [3] |

| Density | 0.695 g/mL at 25 °C | [5] |

| Flash Point | < -30 °C (< -22 °F) | [6] |

| Vapor Pressure | 224 mmHg at 20 °C | [7] |

| Solubility | Miscible with organic solvents, reacts with water. | [6][8] |

Handling and Storage Precautions

Safe handling and storage procedures are critical to minimize risks associated with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Ensure eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Use flame-retardant antistatic protective clothing and chemically resistant gloves (e.g., nitrile rubber).[10]

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.[11]

Handling:

-

Keep away from heat, sparks, open flames, and other ignition sources.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Use only non-sparking tools.[1]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions sensitive to air or moisture.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Keep in a flammable liquids storage cabinet.

-

Store away from oxidizing agents.[1]

First Aid and Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or sand.[9]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[9]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures:

-

Evacuate personnel from the area.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[9]

-

Use non-sparking tools for cleanup.[10]

Experimental Protocols and Synthetic Applications

This compound is a key building block in a variety of organic transformations. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, allowing for selective reactions.[4] It can be readily removed under mild conditions when needed.[4]

Synthesis of this compound

A common laboratory preparation involves the reaction of a Grignard reagent with acetylene, followed by quenching with trimethylsilyl chloride.[4][12]

-

Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. A solution of ethyl bromide in THF is added dropwise to initiate the Grignard reaction. Once the reaction is complete, acetylene gas is bubbled through the solution to form ethynylmagnesium bromide.

-

Silylation: The solution of ethynylmagnesium bromide is cooled in an ice bath, and a solution of trimethylsilyl chloride in anhydrous THF is added dropwise.

-

Workup and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to afford this compound as a colorless liquid.

Caption: Workflow for the synthesis of this compound.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13] this compound is frequently used as a safe and convenient substitute for acetylene gas.[13][14]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere are added the aryl iodide, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

-

Solvent and Base: Anhydrous solvent (e.g., THF or triethylamine) and a base (e.g., triethylamine (B128534) or diisopropylamine) are added.

-

Addition of this compound: this compound is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC or GC-MS).

-

Workup and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the trimethylsilyl-protected arylacetylene.

Caption: General workflow for a Sonogashira coupling reaction.

Deprotection of the Trimethylsilyl Group

The trimethylsilyl group can be easily removed to liberate the terminal alkyne for further functionalization.[14]

-

Reaction Setup: The trimethylsilyl-protected alkyne is dissolved in a suitable solvent such as THF.

-

Addition of TBAF: A solution of TBAF (typically 1 M in THF) is added to the mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Other methods for desilylation include using potassium carbonate in methanol (B129727) or silver salts.[1][5]

Other Synthetic Applications

-

Cycloaddition Reactions: Silylacetylenes are valuable partners in various cycloaddition reactions, leading to the formation of aromatic and heterocyclic rings.[15]

-

Nucleophilic Additions: The lithium or magnesium acetylide of this compound can act as a nucleophile, reacting with electrophiles such as aldehydes, ketones, and imines.[1][7]

-

Pharmaceutical Synthesis: this compound is a key reagent in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral and anticancer drugs.[14]

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of the modern synthetic chemist. Its favorable physical properties and predictable reactivity, coupled with well-established protocols for its use and deprotection, make it an essential building block for the synthesis of complex organic molecules. A thorough understanding of its hazards and strict adherence to safety and handling precautions are imperative for its safe and effective utilization in the laboratory. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to confidently and safely incorporate this compound into their synthetic strategies.

References

- 1. nbinno.com [nbinno.com]